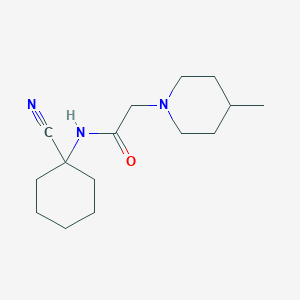

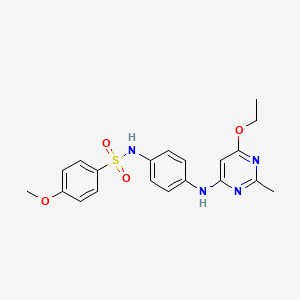

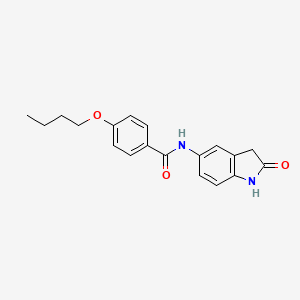

4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide" is a sulfonamide derivative, which is a class of compounds that have been extensively studied in bioorganic and medicinal chemistry due to their diverse biological activities. Sulfonamides are known for their tautomeric behavior, which can influence their pharmaceutical properties .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the protection of the nitrogen atom. In one study, the 3,4-dimethoxybenzyl group was utilized as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives. This protecting group could be removed using 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ), with the yield being influenced by the substituents on the phenyl ring . This method could potentially be applied to the synthesis of "this compound" by adjusting the protecting group strategy and reaction conditions.

Molecular Structure Analysis

The molecular structure and conformation of sulfonamide derivatives are crucial as they determine the compound's reactivity and interaction with biological targets. Tautomeric forms, such as amino and imino, can be identified using spectroscopic methods like infrared and nuclear magnetic resonance . These techniques could be employed to analyze the tautomeric behavior of "this compound" and understand its structural dynamics.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including sulfonation and sulfation. The reactivity of these compounds with sulfur trioxide has been studied, showing that the product distribution is influenced by the directing effects of substituents and the formation of intermediates like phenyl hydrogen sulfates . These findings suggest that the chemical reactivity of "this compound" could be similarly affected by its substituents and the conditions under which sulfonation reactions are performed.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure. For instance, the introduction of a fluorescent moiety can enable the use of sulfonamide derivatives as labeling reagents in high-performance liquid chromatography (HPLC) for the detection of carboxylic acids . The solubility, stability, and fluorescence properties of these compounds are essential for their application in analytical chemistry. The properties of "this compound" would need to be characterized to assess its suitability for similar applications.

Applications De Recherche Scientifique

Novel Synthetic Methods and Compound Development

Researchers have explored various synthetic methods and chemical reactions involving sulfonyl-containing compounds, demonstrating the versatility of these molecules in creating novel chemical structures. For example, the use of the 3,4-dimethoxybenzyl group as a new N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives showcases innovative approaches to protect nitrogen atoms during synthesis, with potential applications in developing novel organic compounds (Grunder-Klotz & Ehrhardt, 1991). Additionally, the synthesis of novel substituted 1,5-benzothiazepines containing 1,4-benzodioxane sulfonyl moiety illustrates the creation of complex heterocyclic compounds with potential pharmaceutical applications (Chhakra et al., 2019).

Understanding Chemical Behavior and Properties

Investigations into the chemical behavior and properties of sulfonyl and sulfonyl-related compounds provide valuable insights into their reactivity and potential applications. For instance, studies on the tautomeric behavior of sulfur-containing compounds using spectroscopic methods help in understanding their molecular conformations and potential implications in pharmaceutical and biological activities (Erturk et al., 2016). Such detailed analyses contribute to the broader understanding of how these compounds interact at the molecular level, influencing their practical applications in various fields.

Potential Applications in Material Science and Fluorescence

The development and study of fluorescent molecular probes, such as those incorporating sulfonyl groups, highlight the application of these compounds in biological and material sciences. Research into fluorescent solvatochromic dyes, which exhibit strong solvent-dependent fluorescence, demonstrates the potential of sulfonyl-containing compounds in developing sensitive molecular probes for studying biological events and processes (Diwu et al., 1997). These studies pave the way for innovative applications in sensing technologies and imaging techniques.

Orientations Futures

Propriétés

IUPAC Name |

4-(3,4-dimethoxyphenyl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6S2/c1-25-17-9-8-16(14-18(17)26-2)28(23,24)20-11-10-19(27(21,22)13-12-20)15-6-4-3-5-7-15/h3-9,14,19H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKQOFMCLBRWIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)

![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2507454.png)

![3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2507459.png)

![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)

![2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2507468.png)